REACTION_CXSMILES
|
[NH2:1][C:2]1[CH:7]=[C:6](Cl)[CH:5]=[CH:4][N:3]=1.[C:9]1(B2OC(C)(C)C(C)(C)O2)[CH2:13][CH2:12][CH2:11][CH:10]=1.C(=O)([O-])[O-].[K+].[K+]>C1C=CC(P(C2C=CC=CC=2)[C-]2C=CC=C2)=CC=1.C1C=CC(P(C2C=CC=CC=2)[C-]2C=CC=C2)=CC=1.Cl[Pd]Cl.[Fe+2].CN(C=O)C>[C:9]1([C:6]2[CH:5]=[CH:4][N:3]=[C:2]([NH2:1])[CH:7]=2)[CH2:13][CH2:12][CH2:11][CH:10]=1 |f:2.3.4,5.6.7.8|
|
Name
|
|
Quantity
|
1.07 g
|
Type
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reactant
|
Smiles
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NC1=NC=CC(=C1)Cl
|
Name
|
|
Quantity
|
1.61 g
|
Type
|
reactant
|
Smiles
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C1(=CCCC1)B1OC(C(O1)(C)C)(C)C
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Name
|
|
Quantity
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4.59 g
|
Type
|
reactant
|
Smiles
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C([O-])([O-])=O.[K+].[K+]
|
Name
|
|
Quantity
|
303 mg
|
Type
|
catalyst
|
Smiles
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C1=CC=C(C=C1)P([C-]2C=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P([C-]2C=CC=C2)C3=CC=CC=C3.Cl[Pd]Cl.[Fe+2]
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Name
|
|
Quantity
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15 mL
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Type
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solvent
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Smiles
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CN(C)C=O
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
|
The reaction and aftertreatment
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Name
|
|
Type
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product
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Smiles
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C1(=CCCC1)C1=CC(=NC=C1)N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 552 mg | |
YIELD: PERCENTYIELD | 41% | |
YIELD: CALCULATEDPERCENTYIELD | 41.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |